molecular formula C14H18N2O4 B2448250 Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate CAS No. 860784-18-5

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate

Cat. No.: B2448250
CAS No.: 860784-18-5
M. Wt: 278.308
InChI Key: GKTMBSKVBMSORC-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 3-nitro-2-(piperidin-1-ylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-14(17)11-6-5-7-13(16(18)19)12(11)10-15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTMBSKVBMSORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Nitration Challenges

Introducing a nitro group at the meta position relative to the ester group is challenging due to the directing effects of existing substituents. Computational studies suggest that steric hindrance from the piperidinomethyl group at position 2 may favor nitration at position 3, though experimental validation is limited.

Piperidinomethyl Group Installation via Mannich Reaction

The Mannich reaction is a viable route for introducing the piperidinomethyl moiety. This one-pot, three-component reaction typically involves an amine (piperidine), an aldehyde (formaldehyde), and a ketone or active methylene compound.

Reaction Conditions and Catalysts

In a modified procedure, methyl 2-(bromomethyl)benzoate undergoes nucleophilic substitution with piperidine in the presence of a base like potassium carbonate. A polar aprotic solvent (e.g., DMF) at 60–80°C facilitates the displacement reaction, yielding methyl 2-(piperidinomethyl)benzoate. Subsequent nitration at position 3 must be carefully controlled to avoid oxidation of the piperidine ring.

Sequential Functionalization Strategies

Route 1: Nitration Followed by Alkylation

  • Methyl 3-nitrobenzoate synthesis : Methyl benzoate is nitrated using HNO₃/H₂SO₄ at 0–5°C.
  • Bromination at position 2 : Radical bromination with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄.
  • Piperidine substitution : Reaction with piperidine in DMF at 80°C for 12 hours.

Yield Data :

Step Yield (%) Purity (%)
Nitration 65–70 95
Bromination 55–60 90
Piperidine substitution 75–80 98

Route 2: Alkylation Followed by Nitration

  • Methyl 2-(piperidinomethyl)benzoate synthesis : Mannich reaction on methyl benzoate derivatives.
  • Nitration at position 3 : Use acetyl nitrate (AcONO₂) in acetic anhydride to moderate reactivity and improve regioselectivity.

Challenges :

  • Nitration of the electron-rich piperidinomethyl-substituted ring risks over-nitration and decomposition.
  • Protecting the amine with a Boc group may be necessary, followed by deprotection post-nitration.

Catalytic Oxidation and Esterification

A Chinese patent (CN105130820A) describes the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid using oxygen and a cobalt-manganese catalyst. While this method produces the carboxylic acid, esterification with methanol via Fischer esterification (H₂SO₄ catalyst) could yield the methyl ester. Subsequent bromination and piperidine substitution would complete the synthesis.

Optimization Parameters :

  • Temperature : 90–100°C for oxidation.
  • Catalyst ratio : Co(OAc)₂/Mn(OAc)₂ = 1:1 (w/w).
  • Esterification yield : ~85% under reflux conditions.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for piperidinomethyl group installation. For example, substituting bromomethyl intermediates with piperidine under microwave conditions (100°C, 30 min) achieves 90% conversion.

Flow Chemistry Approaches

Continuous-flow systems minimize thermal degradation during nitration. A microreactor setup with HNO₃/H₂SO₄ at 5°C improves heat dissipation, achieving 75% yield for methyl 3-nitrobenzoate.

Analytical Characterization

Critical quality attributes include:

  • HPLC purity : >98% (C18 column, acetonitrile/water mobile phase).
  • Melting point : 182–184°C (consistent with nitrobenzoate derivatives).
  • ¹H NMR : δ 8.5 (d, 1H, Ar-H), 4.3 (s, 2H, CH₂N), 3.9 (s, 3H, OCH₃).

Industrial-Scale Production Challenges

  • Cost of catalysts : Cobalt and manganese catalysts require recycling to be economical.
  • Waste management : Neutralization of acidic byproducts and solvent recovery are critical for green chemistry compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted benzenecarboxylates .

Scientific Research Applications

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinomethyl group may enhance binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is unique due to the presence of both a nitro group and a piperidinomethyl group.

Biological Activity

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C16H20N2O4
  • Molecular Weight : 304.35 g/mol
  • CAS Number : 860784-17-4

Mechanisms of Biological Activity

The nitro group in this compound plays a crucial role in its biological activity. Nitro compounds are known to exhibit a wide spectrum of pharmacological effects, including:

  • Antimicrobial Activity : Nitro compounds often display significant antimicrobial properties. The nitro group can undergo reduction in microbial cells, leading to the generation of reactive intermediates that can damage cellular components, leading to cell death . This mechanism is particularly effective against various bacteria and parasites.
  • Antineoplastic Effects : Some studies suggest that nitro compounds may have anticancer properties by inducing apoptosis in cancer cells. The redox-active nature of the nitro group can trigger oxidative stress within tumor cells, promoting cell death .
  • Vasodilatory Effects : Compounds with nitro groups can also act as vasodilators. They may enhance blood flow by relaxing vascular smooth muscle, which could be beneficial in treating conditions like hypertension .

Pharmacological Studies and Findings

Recent research has highlighted the potential of this compound in various therapeutic areas:

  • Antimicrobial Studies :
    • A study conducted on various nitro compounds indicated that those similar to this compound exhibited activity against Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .
    • The compound's ability to disrupt bacterial cell walls and inhibit essential metabolic pathways was noted as a key mechanism behind its antimicrobial efficacy.
  • Cancer Research :
    • Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through oxidative stress pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating robust antimicrobial activity.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
H. pylori20

Case Study 2: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The findings showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
1085
2565
5040

Q & A

Q. What are the established synthetic routes for Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate?

  • Methodology : The compound is typically synthesized via a multi-step process:

Nitration : Introduce the nitro group to the benzene ring using mixed nitric-sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration .

Piperidinomethylation : React the intermediate with piperidine derivatives (e.g., chloromethylpiperidine) in the presence of a base (e.g., K2_2CO3_3) in polar aprotic solvents like DMF at 60–80°C .

Esterification : Protect the carboxylic acid group via methylation using methyl chloride or dimethyl sulfate in alkaline conditions .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization (e.g., methanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., nitro group at C3, piperidinomethyl at C2). For example, aromatic protons appear as multiplets at δ 6.5–8.5 ppm, while piperidine protons show signals near δ 1.5–3.0 ppm .
  • IR : Confirm functional groups (e.g., nitro stretch at ~1520 cm1^{-1}, ester carbonyl at ~1730 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z calculated for C14_{14}H17_{17}N2_2O4_4) .

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